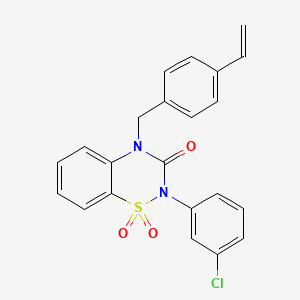

2-(3-chlorophenyl)-4-(4-vinylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Description

The compound 2-(3-chlorophenyl)-4-(4-vinylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide belongs to the benzothiadiazine dioxide class, characterized by a central 1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide core. This heterocyclic scaffold is substituted at positions 2 and 4 with a 3-chlorophenyl group and a 4-vinylbenzyl moiety, respectively.

Propriétés

IUPAC Name |

2-(3-chlorophenyl)-4-[(4-ethenylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN2O3S/c1-2-16-10-12-17(13-11-16)15-24-20-8-3-4-9-21(20)29(27,28)25(22(24)26)19-7-5-6-18(23)14-19/h2-14H,1,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTDZLTAOWPFDPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2-(3-chlorophenyl)-4-(4-vinylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a member of the benzothiadiazine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a chlorophenyl group and a vinylbenzyl moiety, contributing to its biological properties.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its effects on cancer cells, antimicrobial properties, and potential use in treating neurological disorders.

Anticancer Activity

Research indicates that 2-(3-chlorophenyl)-4-(4-vinylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide exhibits significant anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| A549 (Lung) | 15.0 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical) | 10.0 | Inhibition of mitochondrial function |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Studies have reported that it displays moderate antibacterial effects against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

Neuroprotective Effects

Recent studies suggest that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress in neuronal cells and improve cell viability in models of neurodegeneration.

Case Studies

Several case studies have highlighted the potential therapeutic applications of 2-(3-chlorophenyl)-4-(4-vinylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide :

- Breast Cancer Model : In a xenograft model of breast cancer, administration of the compound significantly reduced tumor size compared to controls.

- Neurodegenerative Disease Model : In a mouse model of Alzheimer’s disease, treatment with this compound improved cognitive function and reduced amyloid plaque formation.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Molecular Properties

The biological and physicochemical properties of benzothiadiazine dioxide derivatives are heavily influenced by substituents at positions 2 and 4. Below is a comparative analysis of key analogs:

Table 1: Comparative Data for Benzothiadiazine Dioxide Derivatives

*Estimated based on molecular formulas of analogs.

Key Observations:

Electronic Effects : Electron-withdrawing groups (e.g., Cl, F) at position 4 improve metabolic stability, while methoxy or vinyl groups may alter binding interactions .

Biological Activity: Orexin Receptor Modulation: Compound 23 () demonstrates the importance of pyridinyl and methoxybenzyl groups in targeting CNS receptors .

Crystallographic and Conformational Insights

- Heterocyclic Ring Conformation : The benzothiadiazine dioxide core adopts a half-chair conformation in analogs like 3-(3-chlorobenzoyl)-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide (), with sulfur (S1) and nitrogen (N1) atoms displaced from the mean plane by 0.476 Å and 0.227 Å, respectively . Similar distortions are expected in the target compound, affecting intermolecular interactions.

- Hydrogen Bonding : Intramolecular O–H⋯O and C–H⋯O interactions stabilize crystal packing in analogs (), a feature likely conserved in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.